molecular formula C11H21N B1664566 2-Methyldecanenitrile CAS No. 69300-15-8

2-Methyldecanenitrile

Cat. No. B1664566
CAS RN: 69300-15-8
M. Wt: 167.29 g/mol
InChI Key: XPCSGXMQGQGBKU-UHFFFAOYSA-N
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Description

2-Methyldecanenitrile is a chemical compound with the molecular formula C11H21N and a molecular weight of 167.291 . It is also known as frutonile and is used as a component in perfume compositions due to its intense peach character with lactonic undertones .


Synthesis Analysis

While there is limited information available on the specific synthesis of 2-Methyldecanenitrile, it is known that it can be synthesized through controlled stepwise syntheses of a selected crystalline ternary multicomponent system involving 2-methylresorcinol (MRS), tetramethyl-pyrazine (TMP), and 1,2-bis(4-pyridyl)ethane (BPE) .


Molecular Structure Analysis

The molecular structure of 2-Methyldecanenitrile is represented by the SMILES notation: CCCCCCCCC©C#N . This indicates that the molecule consists of a long carbon chain with a nitrile group attached to the second carbon atom.


Physical And Chemical Properties Analysis

2-Methyldecanenitrile has physical and chemical properties typical of nitriles. It has a molecular weight of 167.291 and a molecular formula of C11H21N .

properties

IUPAC Name

2-methyldecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCSGXMQGQGBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867819
Record name Decanenitrile, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyldecanenitrile

CAS RN

69300-15-8
Record name 2-Methyldecanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69300-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldecanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069300158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanenitrile, 2-methyl-
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Record name Decanenitrile, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyldecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AM Api, D Belsito, S Biserta… - Food Chem …, 2021 - fragrancematerialsafetyresource …
… Data show that there are no safety concerns for 2-methyldecanenitrile for skin sensitization under the current declared levels of use. The phototoxicity/photoallergenicity …
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… on the existing data and readacross 2-methyldecanenitrile … ), readacross material 2-methyldecanenitrile was found to be … cm2 of read-across material 2-methyldecanenitrile, no reactions …
AM Api, D Belsito, D Botelho… - Food and …, 2023 - fragrancematerialsafetyresource …
… The read-across material, 2-methyldecanenitrile, was not predicted to be a sensitizer in a … In a separate CNIH with 2500 μg/cm2 of read-across material 2-methyldecanenitrile, no re…
M Na, D O'Brien, M Lavelle, I Lee, GF Gerberick… - Dermatitis, 2022 - liebertpub.com
… 2-Methyldecanenitrile was predicted to be a nonsensitizer in … Moreover, 2-methyldecanenitrile did not lead to skin … in human and animal tests, 2-methyldecanenitrile was placed in the …
Number of citations: 7 www.liebertpub.com
A Herrmann, N Giuseppone… - Chemistry–A European …, 2009 - Wiley Online Library
… to the most volatile compound (linalool (4), and benzyl acetate (5)), and the lowest concentrations for the least volatile compounds (citronellol (2) and 2-methyldecanenitrile (7)). …
M Na, D O'Brien, GF Gerberick, PS Kern… - Regulatory Toxicology …, 2022 - Elsevier
Potency determination of potential skin sensitizers in humans is essential for quantitative risk assessment and proper risk management. SENS-IS is an in vitro test based on a …
Number of citations: 4 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
The use of this material under current use conditions is supported by the existing information. Decanenitrile was evaluated for genotoxicity, repeated dose toxicity, developmental and …
I Lee, M Na, D O'Brien, R Parakhia, N Alépée… - Toxicology in Vitro, 2022 - Elsevier
The U-SENS™ assay was developed to address the third key event of the skin sensitization adverse outcome pathway (AOP) and is described in OECD test guideline 442E, Annex II. A …
Number of citations: 2 www.sciencedirect.com
JA Stein, TC Hepler, SJ Cosgrove, KM Heinrich - Applied ergonomics, 2021 - Elsevier
Purpose: This study identified critical tasks (CTs) performed by veterans during the Global War on Terror. Methods: Subject matter experts (SMEs) meeting internationally agreed-upon …
Number of citations: 7 www.sciencedirect.com
M Frenkel, X Hong, Q Dong, X Yan… - Densities of Phenols …, 2002 - Springer
This document is part of Subvolume I ‘Densities of Phenols, Aldehydes, Ketones, Carboxylic Acids, Amines, Nitriles, and Nitrohydrocarbons’ of Volume 8 ‘Thermodynamic Properties of …
Number of citations: 0 link.springer.com

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